1,4-Benzenedimethanol

概要

説明

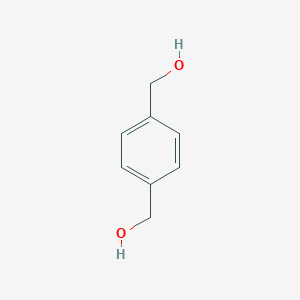

1,4-Benzenedimethanol, also known as p-phenylenedimethanol, is an organic compound with the molecular formula C₈H₁₀O₂. It consists of a benzene ring substituted with two methanol groups at the para positions. This compound is a white powder with a molecular weight of 138.16 g/mol and is known for its monoclinic crystal system with a centrosymmetric space group P21/n .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Benzenedimethanol can be synthesized through several methods. One common method involves the reaction of 1,4-bis(bromomethyl)benzene with sodium carbonate in the presence of water and 1,4-dioxane. The reaction is carried out at 80°C for about 3 hours. The crude product is then extracted with ethyl acetate and purified through recrystallization from ethyl acetate and cyclohexane .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications .

化学反応の分析

Catalytic Reactions

1,4-Benzenedimethanol can engage in several catalytic reactions:

-

Guerbet Coupling with Ethanol : This reaction involves the coupling of this compound with ethanol using ruthenium catalysts to produce higher-order alcohols such as 3-(4-(hydroxymethyl)phenyl)propan-1-ol. The reaction proceeds via a hydrogen-borrowing mechanism, which has been optimized to achieve a turnover number (TON) of up to 400,000 .

Reaction Conditions and Yields

The following table summarizes key synthesis methods and their respective yields:

Hydrogenation Mechanism

The hydrogenation of cyclic imides to form diols like this compound involves the addition of hydrogen across the imide bond facilitated by a metal catalyst (e.g., ruthenium). The mechanism typically includes:

-

Formation of an intermediate complex between the catalyst and substrate.

-

Hydrogen transfer leading to the formation of the diol product.

Guerbet Coupling Mechanism

In the Guerbet coupling reaction involving ethanol and this compound:

-

Dehydrogenation occurs where both reactants lose hydrogen.

-

Aldol condensation forms an alkene intermediate.

-

Subsequent hydrogenation yields the desired higher-order alcohol.

This process highlights the versatility of this compound in forming more complex organic structures.

科学的研究の応用

1,4-Benzenedimethanol has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 1,4-benzenedimethanol involves its interaction with various molecular targets. At the molecular level, it can form covalent bonds with polymer chains, enhancing the mechanical and thermal properties of the resulting polymer. This crosslinking action makes the polymer more resistant to heat, chemicals, and physical stress . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic and synthetic pathways .

類似化合物との比較

1,4-Benzenedimethanol can be compared with other similar compounds such as:

1,2-Benzenedimethanol: Similar structure but with methanol groups at the ortho positions.

1,3-Benzenedimethanol: Similar structure but with methanol groups at the meta positions.

1,4-Benzenedicarboxylic acid: Oxidized form of this compound.

1,4-Bis(hydroxymethyl)cyclohexane: Reduced form of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its applications in non-linear optical materials make it a valuable compound in various fields .

生物活性

1,4-Benzenedimethanol (BDM) is an aromatic compound with significant biological activity that has been explored in various studies. This article provides a detailed overview of its biological properties, including its effects on cells, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula CHO. It consists of a benzene ring with two hydroxymethyl groups (-CHOH) attached at the 1 and 4 positions. This structure contributes to its solubility in organic solvents and its reactivity in biochemical processes.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines. For instance, research indicated that BDM could significantly inhibit the growth of HepG2 liver cancer cells through the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Table 1: Antitumor Effects of this compound on Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis |

| HCT116 | 30 | Cell cycle arrest |

| MCF-7 | 20 | Modulation of signaling pathways |

Antimicrobial Properties

This compound has also exhibited antimicrobial activity against various pathogens. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Mycobacterium tuberculosis | 16 μg/mL |

The biological activity of BDM can be attributed to several mechanisms:

- Apoptosis Induction : BDM activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression by modulating cyclin-dependent kinases (CDKs).

- Antibacterial Mechanism : The compound disrupts the integrity of bacterial membranes and inhibits essential enzymes involved in cell wall synthesis.

Case Study 1: Hepatocellular Carcinoma Treatment

A clinical study involving patients with hepatocellular carcinoma treated with BDM showed promising results. Patients receiving BDM alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone. The study highlighted BDM's ability to enhance the efficacy of existing treatments while reducing side effects associated with conventional therapies .

Case Study 2: Antibacterial Efficacy Against MRSA

In vitro studies demonstrated that BDM effectively reduced MRSA biofilm formation by up to 70% at sub-MIC concentrations. This property is particularly valuable in treating chronic infections where biofilm formation is a significant challenge .

特性

IUPAC Name |

[4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-80-6 | |

| Record name | 1,4-Benzenedimethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060427 | |

| Record name | 1,4-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-29-7 | |

| Record name | 1,4-Benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BENZENEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4919Q1C910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-benzenedimethanol?

A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: [] This technique can identify the presence of specific functional groups like hydroxyl (-OH) and aromatic C-H bonds. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H and 13C NMR] provides detailed information about the structure and bonding environment of the molecule. [, , , , , ]

- Mass Spectrometry (MS): Techniques like MALDI-ToF MS can determine the molecular weight and identify fragments for structural analysis. []

Q3: What are the typical applications of this compound in materials science?

A3: this compound is a versatile building block for various polymers, including polyesters, polycarbonates, and polyurethanes. These polymers find applications in:

- High-performance resins: this compound contributes to high glass transition temperatures (Tg) and low dielectric constants in resins used for printed wiring boards and electronic packages. [, ]

- Thermoplastic elastomers: [] It acts as a chain extender in the synthesis of flexible and biodegradable materials. [, , , ]

- Gas separation membranes: [, ] Its incorporation influences the permeability and selectivity of membranes used for gas separations. []

Q4: How does this compound contribute to the thermal stability of polymers?

A4: The aromatic ring structure of this compound enhances the rigidity and thermal stability of the resulting polymers, leading to higher degradation temperatures and improved heat resistance. [, , , , , , ]

Q5: Can this compound act as a catalyst or influence catalytic processes?

A5: Research suggests that this compound can participate in various catalytic processes:

- Organocatalysis: Theoretical calculations predict that this compound can catalyze SN2 reactions by forming hydrogen bonds with the transition state, potentially enhancing reaction rates and selectivity. [, ]

- Metal-catalyzed polymerization: It is used as a monomer or chain extender in polymerization reactions catalyzed by metal complexes. [, , ]

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) simulations provide insights into:

- Molecular structure and properties: Calculating energy levels, dipole moments, and other physicochemical properties. []

- Reaction mechanisms and transition states: Understanding reaction pathways and predicting reaction outcomes. [, ]

- Polymer properties: Simulating and predicting the behavior of polymers containing this compound units. []

Q7: How do structural modifications of this compound affect polymer properties?

A7:

- Chain length: Varying the length of the alkyl chain between the aromatic ring and the hydroxyl groups influences the flexibility and thermal properties of the resulting polymers. [, , , ]

- Functional group modifications: Introducing additional functional groups, such as allyl groups, can alter the reactivity and cross-linking behavior of the molecule. [, ]

Q8: How is this compound used in the synthesis of other valuable chemicals?

A8: this compound serves as a precursor for synthesizing various compounds, including:

- Fluorinated derivatives: It can be converted into fluorinated compounds like 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, which are important building blocks for pharmaceuticals and materials. [, ]

- Aldehydes: Oxidation reactions can convert this compound into corresponding aldehydes, valuable intermediates in organic synthesis. []

Q9: What are the environmental considerations associated with this compound and its derivatives?

A9: The environmental impact of this compound and its derivatives is an active area of research. Studies are ongoing to assess their biodegradability, ecotoxicological effects, and potential for accumulation in the environment.

Q10: What analytical methods are used to quantify this compound and its metabolites?

A10: Various analytical techniques are employed, including:

- Gas chromatography-mass spectrometry (GC-MS): [] This technique is particularly useful for quantifying metabolites of this compound in biological samples. []

- High-performance liquid chromatography (HPLC): [] This method is suitable for analyzing this compound and its derivatives in complex mixtures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。